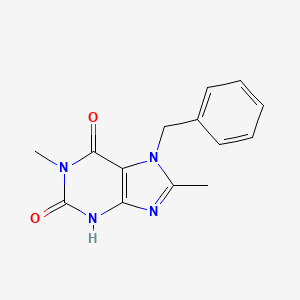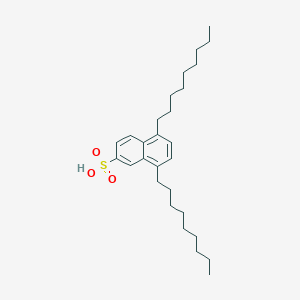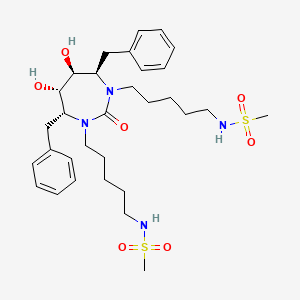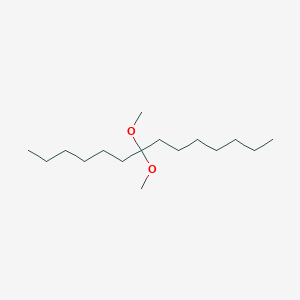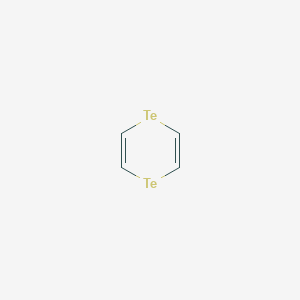
1,4-Ditellurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ditellurine: is a member of the 1,4-dichalcogenins family, which are compounds containing two chalcogen atoms (in this case, tellurium) in a six-membered ring structure. These compounds are of significant interest due to their unique electronic and spatial structures, which make them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Ditellurine can be synthesized through the reaction of 1,2-dichloroethene with elemental tellurium in a hydrazine hydrate-potassium hydroxide system. This reaction typically yields this compound in about 21% yield . Another method involves the reaction of elemental tellurium with acetylene in the hydrazine hydrate-potassium hydroxide-HMPA-water system at 50-60°C and 14 atm pressure, which yields this compound with a 2% yield .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound due to its limited applications and the complexity of its synthesis. Most production is carried out in research laboratories for experimental purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Ditellurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides.
Applications De Recherche Scientifique
1,4-Ditellurine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,4-ditellurine exerts its effects is not fully understood. it is believed to interact with molecular targets through its tellurium atoms, which can form bonds with various substrates. This interaction can influence electronic properties and reactivity, making it useful in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
1,4-Dithiine: Contains sulfur atoms instead of tellurium and is known for its electronic properties and use in materials science.
1,4-Diselenin: Contains selenium atoms and is used in similar applications as 1,4-ditellurine but with different reactivity and properties.
Uniqueness: this compound is unique due to the presence of tellurium, which imparts distinct electronic and spatial characteristics. These properties make it particularly valuable in applications requiring specific electronic configurations and reactivity .
Propriétés
Numéro CAS |
137321-30-3 |
|---|---|
Formule moléculaire |
C4H4Te2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
1,4-ditellurine |
InChI |
InChI=1S/C4H4Te2/c1-2-6-4-3-5-1/h1-4H |
Clé InChI |
HLEHYIARHLPPNH-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Te]C=C[Te]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


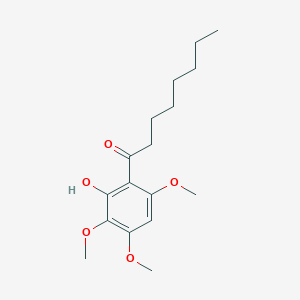
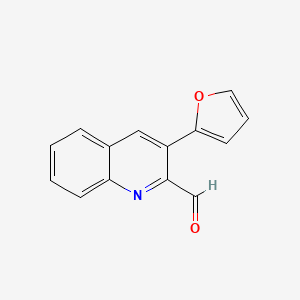
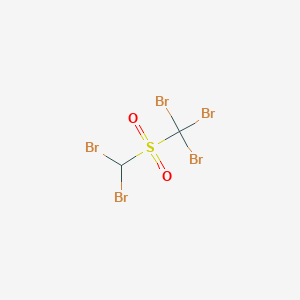
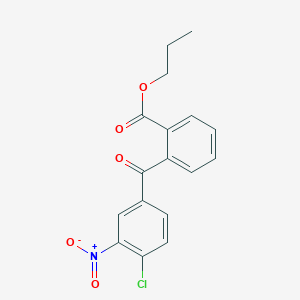

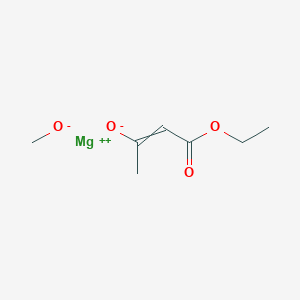
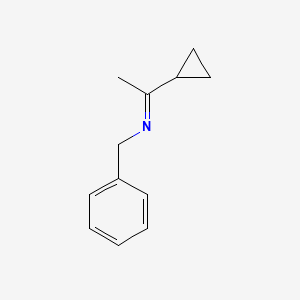
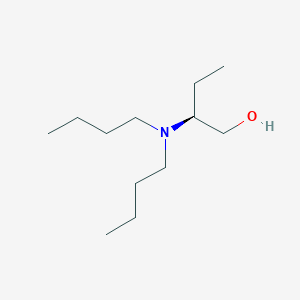
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
